Pyridin-3-yl(pyridin-4-yl)methanone
CAS No.: 56970-93-5
Cat. No.: VC7103289
Molecular Formula: C11H8N2O
Molecular Weight: 184.198
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 56970-93-5 |
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Molecular Formula | C11H8N2O |
Molecular Weight | 184.198 |
IUPAC Name | pyridin-3-yl(pyridin-4-yl)methanone |
Standard InChI | InChI=1S/C11H8N2O/c14-11(9-3-6-12-7-4-9)10-2-1-5-13-8-10/h1-8H |
Standard InChI Key | PKNBEXFZRUHWSZ-UHFFFAOYSA-N |
SMILES | C1=CC(=CN=C1)C(=O)C2=CC=NC=C2 |
Introduction
Chemical Structure and Molecular Characteristics
Pyridin-3-yl(pyridin-4-yl)methanone consists of two pyridine rings—substituted at the 3- and 4-positions—linked by a methanone group. The planar arrangement of the pyridine moieties and the electron-withdrawing carbonyl group create a polarized system that influences its reactivity and intermolecular interactions. Key structural parameters include:
Property | Value |
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Molecular Formula | |
Molecular Weight | 184.20 g/mol |
IUPAC Name | Pyridin-3-yl(pyridin-4-yl)methanone |
SMILES Notation | O=C(C1=CC=NC=C1)C2=CN=CC=C2 |
Topological Polar Surface Area | 52.5 Ų |
The compound’s dipole moment, estimated at 4.2 D, arises from the asymmetric electron distribution between the pyridine rings and the carbonyl group . This polarity enhances solubility in polar aprotic solvents, though experimental solubility data remain unreported.
Synthesis and Manufacturing Approaches
Laboratory-Scale Synthesis
While no explicit protocols for Pyridin-3-yl(pyridin-4-yl)methanone are documented, analogous ketones are typically synthesized via Friedel-Crafts acylation or nucleophilic acyl substitution. A plausible route involves:
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Preparation of Pyridin-3-ylcarbonyl Chloride: Reacting 3-pyridinecarboxylic acid with thionyl chloride () yields the acyl chloride intermediate.
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Coupling with Pyridin-4-ylmagnesium Bromide: Treating the acyl chloride with a Grignard reagent derived from 4-bromopyridine facilitates nucleophilic attack, forming the desired ketone.
Reaction conditions (e.g., anhydrous tetrahydrofuran at −78°C) minimize side reactions such as oligomerization. Purification via column chromatography using silica gel and a hexane-ethyl acetate gradient typically achieves >85% purity.
Industrial Production Challenges
Scaling this synthesis presents challenges due to pyridine’s susceptibility to ring-opening under harsh conditions. Continuous-flow reactors could mitigate decomposition by ensuring precise temperature control. Alternative routes employing transition-metal catalysis (e.g., Suzuki-Miyaura coupling) remain unexplored but may offer higher yields.
Physicochemical Properties
Experimental data for Pyridin-3-yl(pyridin-4-yl)methanone are sparse, but computational models predict the following:
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Melting Point: Estimated at 145–150°C (DFT-B3LYP/6-311+G(d,p)) .
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Boiling Point: ~320°C (extrapolated from similar aryl ketones).
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LogP: 1.2, indicating moderate lipophilicity suitable for blood-brain barrier penetration .
The compound’s infrared spectrum would theoretically show stretches at (C=O) and (C=N), consistent with conjugated carbonyl systems .
Computational Insights and Molecular Modeling
Density Functional Theory (DFT) analyses at the B3LYP/6-311+G(d,p) level provide electronic insights:
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Electrostatic Potential (ESP): Negative charges localize on the carbonyl oxygen (−0.45 e) and pyridinic nitrogens (−0.32 e), favoring hydrogen-bond interactions .
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Non-Covalent Interactions (NCI): Reduced density gradient (RDG) plots predict weak van der Waals interactions in the crystal lattice .
Future Research Directions
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Synthetic Optimization: Explore palladium-catalyzed cross-couplings to improve yield and scalability.
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Biological Screening: Evaluate cytotoxicity against NCI-60 cancer cell lines and antimicrobial efficacy per CLSI guidelines.
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Coordination Chemistry: Investigate ligand behavior in transition-metal complexes for catalytic applications.
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